(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thioxothiazolidinone ring fused with a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-methyl-3-formylchromone with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: 2-methyl-3-formylchromone reacts with thiosemicarbazide in ethanol to form the corresponding thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of sodium acetate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its mechanism of action and its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. Its applications in polymer science and nanotechnology are also being explored.
Mechanism of Action
The mechanism of action of (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, its anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-methyl-2H-chromen-3-yl)-2-propenoic acid
- N’-((2-methyl-2H-chromen-3-yl)methylene)benzohydrazide
Comparison
Compared to similar compounds, (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one stands out due to its unique thioxothiazolidinone ring, which imparts distinct chemical and biological properties. While other compounds may share the chromene moiety, the presence of the thioxothiazolidinone ring in this compound provides additional sites for chemical modification and potential interactions with biological targets.
Properties
IUPAC Name |
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c1-8-10(7-12-13(16)15-14(18)19-12)6-9-4-2-3-5-11(9)17-8/h2-8H,1H3,(H,15,16,18)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEBEOWBQWHQNG-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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